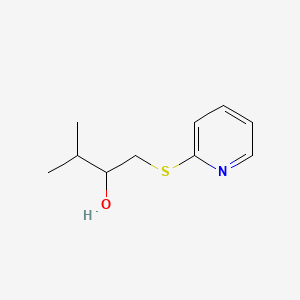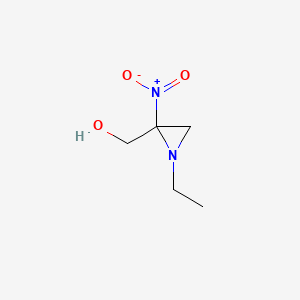
Dexamethasone 21-Palmitate-d31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 21-Palmitate-d31: is a deuterium-labeled derivative of dexamethasone palmitate. It is a synthetic glucocorticoid used primarily in scientific research. The compound is known for its anti-inflammatory properties and is often utilized in studies related to inflammation and immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 21-palmitate-d31 involves the esterification of dexamethasone with palmitic acid. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Dexamethasone 21-palmitate-d31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varied biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, dexamethasone 21-palmitate-d31 is used as a reference standard for isotopic labeling studies. It helps in understanding the metabolic pathways and degradation products of dexamethasone .
Biology: In biological research, the compound is used to study the anti-inflammatory and immunosuppressive effects of glucocorticoids. It is particularly useful in experiments involving cell cultures and animal models .
Medicine: In medical research, this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and macular edema .
Industry: In the pharmaceutical industry, the compound is used in the development of new drug formulations and delivery systems. It helps in optimizing the pharmacokinetic and pharmacodynamic properties of glucocorticoid-based therapies .
Mécanisme D'action
Dexamethasone 21-palmitate-d31 exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The compound’s deuterium labeling allows for precise tracking and analysis in metabolic studies .
Comparaison Avec Des Composés Similaires
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Dexamethasone Palmitate: The non-deuterated form, used in similar research applications.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness: Dexamethasone 21-palmitate-d31 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C38H59FO6 |
|---|---|
Poids moléculaire |
662.1 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
Clé InChI |
WDPYZTKOEFDTCU-HDQZERRLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)












